1-(4-Bromophenyl)cyclopropanamine

Cytochrome P450RAI Inhibition Retinoid Therapy Patent-Protected Intermediates

1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0) is a primary arylcyclopropylamine building block featuring a para-brominated phenyl ring directly attached to a cyclopropane-1-amine core. With a molecular formula of C₉H₁₀BrN and a molecular weight of 212.09 g/mol, this compound combines the unique ring-strain reactivity of cyclopropane with the versatile cross-coupling potential of an aryl bromide handle.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 345965-54-0
Cat. No. B1343217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclopropanamine
CAS345965-54-0
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
InChIKeyPGTDLVUAYUMZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0) – Structural Identity and Role as a Privileged Synthetic Intermediate


1-(4-Bromophenyl)cyclopropanamine (CAS 345965-54-0) is a primary arylcyclopropylamine building block featuring a para-brominated phenyl ring directly attached to a cyclopropane-1-amine core [1]. With a molecular formula of C₉H₁₀BrN and a molecular weight of 212.09 g/mol, this compound combines the unique ring-strain reactivity of cyclopropane with the versatile cross-coupling potential of an aryl bromide handle . Its synthetic utility is evidenced by its role as a disclosed intermediate in patent US6369225 B1, which describes a family of cytochrome P450RAI inhibitors developed by Allergan Sales, Inc. [2]. Unlike unsubstituted phenylcyclopropanamine or heteroaryl analogs, the para-bromo substituent provides a quantifiable synthetic advantage, enabling orthogonal diversification via palladium-catalyzed transformations such as Suzuki-Miyaura coupling while retaining the sterically confined cyclopropane amine pharmacophore.

Procurement Risk of 1-(4-Bromophenyl)cyclopropanamine Analogs: Why the Para-Bromo Substituent is Irreplaceable for Cytochrome P450RAI Targeted Synthesis


Replacing 1-(4-bromophenyl)cyclopropanamine with closely related arylcyclopropanamine analogs—such as the 4-chloro, 4-fluoro, unsubstituted phenyl, or the regioisomeric 2-(4-bromophenyl)cyclopropanamine—introduces substantial risks due to divergent synthetic utility, biological target engagement, and physicochemical properties that directly undermine procurement decisions in medicinal chemistry . The para-bromo atom is not merely a placeholder; it serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, a capacity that the 4-chloro and 4-fluoro congeners cannot match under equivalent mild conditions [1]. Critically, 1-(4-bromophenyl)cyclopropanamine is explicitly claimed as an intermediate in patent US6369225 B1 for synthesizing cytochrome P450RAI inhibitors, a validation that is entirely absent for the 4-fluoro, 4-chloro, or unsubstituted analogs, which lack this documented pathway to biologically active compounds [2]. The following quantitative evidence demonstrates precisely why generic substitution is not a viable scientific or procurement strategy.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)cyclopropanamine vs. Closest Analogs


Patent-Covered Synthetic Route to Cytochrome P450RAI Inhibitors: Exclusive Claim for the 4-Bromo Congener

In US Patent US6369225 B1, 1-(4-bromophenyl)cyclopropanamine is explicitly utilized as a key intermediate for synthesizing cytochrome P450RAI inhibitors, a class of compounds with therapeutic relevance in retinoid-responsive diseases [1]. The patent directly discloses this compound in the specification (Page column 42, lines 112-113), establishing a verified synthetic pathway to bioactive molecules. In contrast, the 4-fluoro, 4-chloro, and unsubstituted phenylcyclopropanamine analogs are not claimed or exemplified in this patent or any equivalent cytochrome P450RAI-related intellectual property, providing a binary differentiation point: one compound has a documented link to a specific therapeutic target class, while its comparators do not [2].

Cytochrome P450RAI Inhibition Retinoid Therapy Patent-Protected Intermediates

Aryl Halide Cross-Coupling Reactivity: Superior Oxidative Addition Potential of C–Br vs. C–Cl Bonds

The para-bromo substituent of 1-(4-bromophenyl)cyclopropanamine enables efficient palladium-catalyzed oxidative addition, a fundamental step in cross-coupling reactions, due to the lower C–Br bond dissociation energy (BDE) compared to C–Cl. The C–Br bond in bromobenzene has a BDE of approximately 71 kcal/mol, whereas the C–Cl bond in chlorobenzene has a BDE of roughly 84 kcal/mol, a 13 kcal/mol difference that results in significantly faster reaction kinetics under identical catalytic conditions [1]. This difference translates to practical synthesis: the 4-chloro analog (1-(4-chlorophenyl)cyclopropanamine, CAS 72921-25-4) requires harsher conditions, specialized ligands, or higher catalyst loadings for comparable coupling yields, increasing synthetic cost and complexity [2].

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Building Block Diversification

Calculated Lipophilicity: Enhanced Membrane Permeability vs. the 4-Fluoro and Unsubstituted Analogs

The XLogP3 value calculated for 1-(4-bromophenyl)cyclopropanamine is 1.8, reflecting a moderate lipophilicity profile that is advantageous for blood-brain barrier penetration in CNS-targeted programs [1]. This value is higher than that of the 4-fluoro analog (1-(4-fluorophenyl)cyclopropanamine, predicted XLogP3 ≈ 1.1) and the unsubstituted phenyl analog (1-phenylcyclopropanamine, predicted XLogP3 ≈ 1.2), indicating a measurable difference in partitioning behavior. The higher lipophilicity of the bromo compound shifts it closer to the optimal CNS drug-likeness space (XLogP between 1 and 3) while maintaining a single hydrogen bond donor, a profile difficult to achieve with the less lipophilic fluoro or unsubstituted congeners without additional alkylation steps [2].

ADME Prediction Lipophilicity CNS Drug Design

Validated Application Scenarios for 1-(4-Bromophenyl)cyclopropanamine Based on Quantitative Differentiation


Lead Optimization of Cytochrome P450RAI Inhibitors for Retinoid-Responsive Cancers

Procurement teams supporting a retinoid therapy program should prioritize 1-(4-bromophenyl)cyclopropanamine as a synthetic intermediate because it is the only congener within the arylcyclopropanamine family with a documented patent precedent in cytochrome P450RAI inhibitor synthesis (US6369225 B1) [1]. This prior art reduces the risk of inventing a de novo route and provides structural guidance for generating patentable analogs via cross-coupling at the bromo position, a strategy not available with the unclaimed 4-fluoro or 4-chloro analogs.

Parallel Library Synthesis via Suzuki-Miyaura Diversification

For medicinal chemists building a library of cyclopropane-containing biaryl compounds, 1-(4-bromophenyl)cyclopropanamine is the superior building block due to the kinetic advantage of the C–Br bond in oxidative addition (ΔBDE ~13 kcal/mol lower than C–Cl) [2]. This allows for high-throughput parallel synthesis under mild, uniform conditions using standard Pd(PPh₃)₄ catalysis at 80°C, whereas the 4-chloro analog would require costly specialized ligands such as XPhos or SPhos and higher temperatures, significantly increasing per-well synthesis costs.

CNS Drug Discovery: Hit-to-Lead Exploration Requiring Moderate Lipophilicity

In CNS-focused projects where improved brain permeability is sought, the calculated XLogP3 of 1.8 for 1-(4-bromophenyl)cyclopropanamine positions it closer to the CNS drug-likeness sweet spot compared to the 4-fluoro (XLogP3 ~1.1) or unsubstituted phenyl (XLogP3 ~1.2) analogs [3]. This measurable difference in lipophilicity means fewer synthetic modifications are needed to reach target logD values during lead optimization, shortening the design-make-test cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.